4-Borono-3,5-difluorobenzoic acid
Overview
Description
4-Borono-3,5-difluorobenzoic acid is an organoboron compound with the molecular formula C7H5BF2O4 It is characterized by the presence of a boronic acid group and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-3,5-difluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 3,5-difluorobromobenzene), boronic acid (e.g., bis(pinacolato)diboron), base (e.g., potassium carbonate), and palladium catalyst (e.g., palladium(II) acetate).
Solvent: A mixture of water and an organic solvent such as tetrahydrofuran.
Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Borono-3,5-difluorobenzoic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides.
Oxidation: Conversion of the boronic acid group to a hydroxyl group.
Reduction: Reduction of the boronic acid group to a borane derivative.
Substitution: Nucleophilic substitution reactions involving the fluorine atoms.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3,5-Difluorophenol.
Reduction: Borane derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-Borono-3,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a precursor for drug molecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Borono-3,5-difluorobenzoic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Borono-2,6-difluorobenzoic acid
- 4-Borono-3,5-dichlorobenzoic acid
- 4-Borono-3,5-dimethylbenzoic acid
Uniqueness
4-Borono-3,5-difluorobenzoic acid is unique due to the presence of both boronic acid and fluorine substituents on the benzene ring. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compared to similar compounds, the difluoro substitution pattern provides distinct electronic properties that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
4-borono-3,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZJINMQKWVLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681718 | |
Record name | 4-Borono-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031857-98-3 | |
Record name | 4-Borono-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Borono-3,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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